4-((1H-imidazol-1-yl)methyl)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a structurally complex molecule featuring a benzamide core linked to an imidazole-methyl group and a 4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazolone moiety.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-21(17-5-3-16(4-6-17)14-26-11-9-23-15-26)24-10-12-27-22(30)28(18-7-8-18)20(25-27)19-2-1-13-31-19/h1-6,9,11,13,15,18H,7-8,10,12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPBAMHIBZBNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1797125-91-7) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.4 g/mol. The structure incorporates various functional groups that contribute to its biological activity, including imidazole and triazole moieties which are known for their pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to the target structure have shown significant activity against a range of bacteria:
| Compound | Zone of Inhibition (mm) | Tested Bacteria |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | Various |
The above table summarizes findings from Jain et al., where imidazole derivatives exhibited promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
The mechanism by which imidazole derivatives exert their antibacterial effects often involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The presence of the triazole ring in the compound may enhance its ability to inhibit specific enzymes involved in these processes.
Study on Synthesis and Antibacterial Activity
A study conducted by researchers synthesized various imidazole derivatives and evaluated their antibacterial efficacy against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 20 to 40 µM against S. aureus, demonstrating the potential of these compounds in combating resistant bacterial strains .
Comparative Analysis with Reference Drugs
In comparative studies, the compound was tested alongside established antibiotics such as ceftriaxone. The results showed that while some derivatives had lower activity than ceftriaxone, they still presented significant antibacterial effects, warranting further investigation into their structure-activity relationships .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with imidazole and triazole moieties exhibit significant antimicrobial properties. The presence of the furan ring and cyclopropyl substituents in this compound may enhance its efficacy against a range of pathogens. For instance, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad-spectrum antimicrobial activity .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Moderate against S. aureus | |
| Compound B | Structure B | High against E. coli | |
| Compound C | Structure C | Mild against C. albicans |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The imidazole and triazole rings are known to interact with various biological targets involved in cancer progression, such as kinases and transcription factors .
Case Study: Inhibition of Cancer Cell Proliferation
A study involving imidazole derivatives demonstrated that they could significantly reduce the viability of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis. This suggests that the compound may have similar effects due to its structural analogies .
Antiviral Activity
Compounds containing imidazole and triazole structures have also been investigated for antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors .
Table 2: Antiviral Activity of Related Compounds
Anti-inflammatory Effects
Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. The compound's potential anti-inflammatory effects are supported by its ability to modulate cytokine production and inhibit inflammatory pathways .
Neuroprotective Effects
Emerging evidence suggests that imidazole-containing compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The analogues in were synthesized via reactions with active methylene compounds (e.g., acetylacetone) under reflux, achieving high yields (70–80%) . The target compound’s synthesis route is undefined but may involve similar condensation or cyclization steps.
- Thermal Stability : Melting points of analogues correlate with structural rigidity; 8a (290°C) has a pyridine ring, suggesting higher stability than the target compound’s furan-triazolone system (predicted lower melting point).
- Spectral Trends : IR C=O stretches (1600–1720 cm⁻¹) and aromatic proton clusters (7.0–8.5 ppm in NMR) are consistent across benzamide derivatives . The target compound’s imidazole and furan groups would likely show distinct NMR signals (e.g., imidazole protons at ~7.5–8.0 ppm).
5-Oxo-Imidazole Derivatives
highlights 4-(4-arylidene-5-oxo-2-phenylimidazol-1-yl)pyrazolones with antimicrobial activity . Though these lack the triazolone and furan groups of the target compound, their 5-oxo-imidazole core suggests shared hydrogen-bonding capacity, which could influence bioactivity.
Pharmacological Insights :
- The furan-triazolone moiety in the target compound resembles ATP-binding motifs in kinases (e.g., cyclin-dependent kinases), suggesting possible enzyme-targeting applications.
- 5-Oxo-imidazoles in exhibited microbial growth inhibition, implying that the target compound’s triazolone group may confer similar properties .
Q & A
Q. How to resolve low solubility in aqueous buffers for in vitro assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce phosphate esters (e.g., ’s hydroxyethyl-imidazole derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
